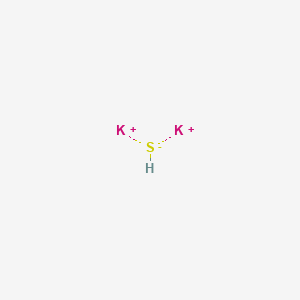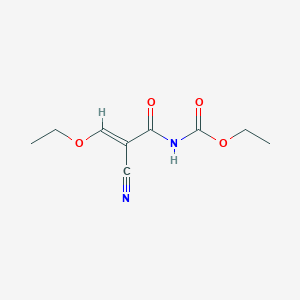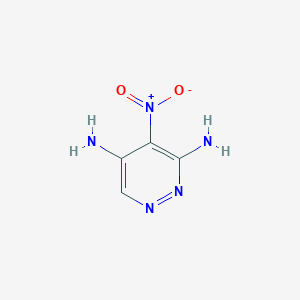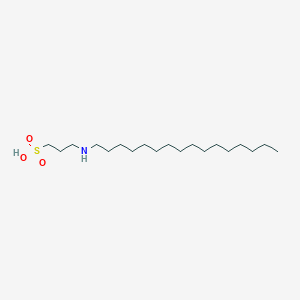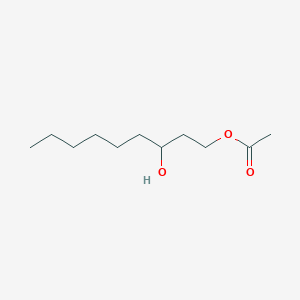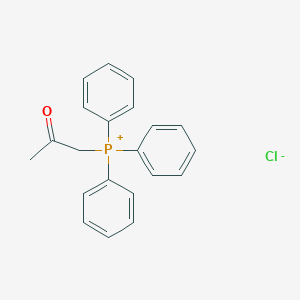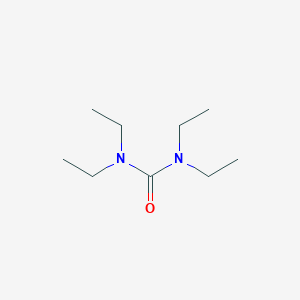
4-苯甲酰基苯甲腈
描述
4-Cyanobenzophenone is a benzophenone derivative that can be prepared by treating 4-cyanobenzoyl chloride with benzene. Its reduction under electrochemical condition led to the formation of 4-t-butyl-benzophenone and 1-(4-cyanophenyl)-2,2-dimthyl-1-phenylpropan-1-ol. Its efficiency as triplet sensitizer for norbornadiene(N)→ quadriciane(Q) and Q→ N photoisomerization has been assessed.
科学研究应用
衍生物的介晶性质: 4-苯甲酰氨基苯甲腈衍生物由于分子内氢键而表现出比母体化合物更高的转变温度,这限制了围绕 N-苯甲腈键的旋转。这导致了影响介晶性质的平面分子结构,这与材料科学应用相关 (Hashimoto, Ujiie, & Mori, 2003).
抗癌活性: 包括 4-溴苯甲腈在内的各种苯甲腈衍生物的化合物家族对乳腺癌和结直肠癌细胞显示出有效的抗癌活性。该研究强调了这些化合物在开发新的癌症治疗方法中的潜力 (Pilon 等人,2020 年).
低碳钢的缓蚀: 苯甲腈衍生物是酸性溶液中低碳钢的有效缓蚀剂。它们的功效是由这些化合物在钢表面的吸附作用解释的,该作用受分子结构的影响。这在材料保护和维护中具有影响 (Chaouiki 等人,2018 年).
化合物的合成和生物学评价: 已经开发了钯催化的芳基硼酸加到未保护的 2-氨基苯甲腈,从而得到包括 2-氨基苯甲酮和 7-苯甲酰吲哚在内的各种化合物。这些化合物显示出有希望的抗癌活性,表明它们在药物研究中的潜力 (Chen, Ye, & Su, 2014).
光氧化催化剂: 插层双氢氧化物中的 4-苯甲酰苯甲酸酯已被证明是硫化物光氧化的有效催化剂。这表明其在环境和合成化学应用中的潜力 (Pigot, Arbitre, Martínez, & Lacombe, 2004).
作用机制
Target of Action
It’s known that this compound is a benzophenone derivative , and benzophenone derivatives are often used in the synthesis of various pharmaceuticals and organic compounds due to their chemical reactivity .
Mode of Action
It’s known that this compound can be prepared by treating 4-cyanobenzoyl chloride with benzene . Its reduction under electrochemical conditions led to the formation of 4-t-butyl-benzophenone and 1-(4-cyanophenyl)-2,2-dimethyl-1-phenylpropan-1-ol .
Biochemical Pathways
Benzophenone derivatives, in general, are known to interact with various biochemical pathways due to their chemical reactivity .
Pharmacokinetics
The compound’s molecular weight is 20723 g/mol , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
As a benzophenone derivative, it’s known to participate in various chemical reactions, leading to the formation of different compounds .
Action Environment
It’s known that 4-benzoylbenzonitrile is a solid at room temperature and has low solubility in water but can dissolve in many organic solvents such as ethanol, chloroform, and acetic acid .
未来方向
属性
IUPAC Name |
4-benzoylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO/c15-10-11-6-8-13(9-7-11)14(16)12-4-2-1-3-5-12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZWJJANSNFQMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40164514 | |
| Record name | 4-Benzoylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40164514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1503-49-7 | |
| Record name | 4-Cyanobenzophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1503-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Benzoylbenzonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001503497 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Benzoylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40164514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-benzoylbenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.660 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Benzoylbenzonitrile | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VD6QK8C72H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of hydroxylic additives like water or ethanol affect the electrochemical reduction of 4-Cyanobenzophenone?
A1: The electrochemical reduction of 4-Cyanobenzophenone involves a two-step process. The first step, a one-electron reduction to form the anion radical, is significantly influenced by the presence of hydroxylic additives like water or ethanol. [] This is due to the formation of hydrogen bonds between the additive and the 4-Cyanobenzophenone anion radical. [] Interestingly, the formation constants for these hydrogen bonds are stronger with protiated additives (e.g., water) compared to deuterated additives (e.g., heavy water). [] This suggests a significant role of proton dynamics in the interaction.
Q2: Can you elaborate on the second step of 4-Cyanobenzophenone reduction in the presence of water?
A2: In the presence of water, the second reduction step of 4-Cyanobenzophenone proceeds through a concerted proton-electron transfer (CPET) mechanism. [] This means that the electron transfer from the electrode to the 4-Cyanobenzophenone anion radical happens simultaneously with a proton transfer from the water molecule (within the hydrogen-bonded complex) to the oxygen atom of the anion radical. [] This CPET mechanism was confirmed by ruling out alternative mechanisms through experimental data. []
Q3: Are there any studies exploring the electrochemical carboxylation of 4-Cyanobenzophenone?
A3: Yes, research has investigated the electrocarboxylation of 4-Cyanobenzophenone using an ionic liquid electrolyte, specifically [Bmpy][NTf2]. [] While the abstract doesn't provide specific details on the results, this research direction highlights the potential for using electrochemistry to introduce carboxyl groups into 4-Cyanobenzophenone, opening avenues for synthesizing novel derivatives.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
